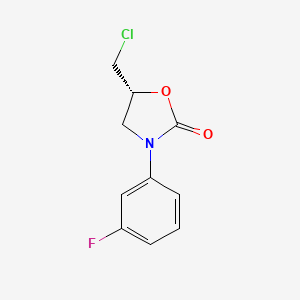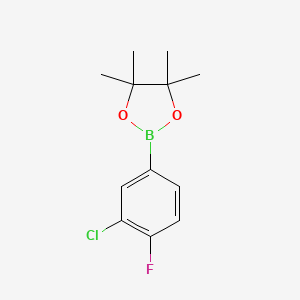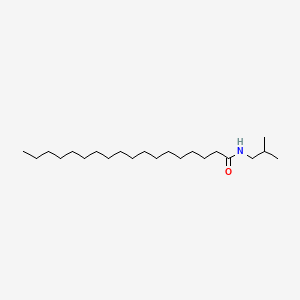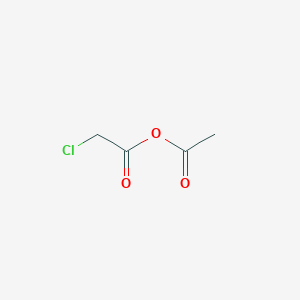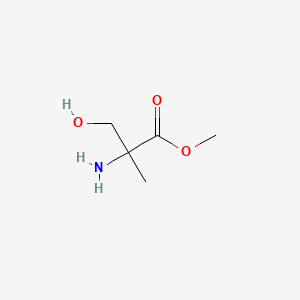
Methyl 2-amino-3-hydroxy-2-methylpropanoate
概要
説明
Methyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H11NO3 It is a derivative of 2-amino-3-hydroxypropanoic acid, where the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-amino-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the use of protecting groups to selectively esterify the carboxyl group while protecting the amino and hydroxyl groups. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) as a protecting agent, followed by esterification and subsequent deprotection.
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Amino-3-oxo-2-methyl-propionic acid methyl ester.
Reduction: 2-Amino-3-hydroxy-2-methyl-propanol.
Substitution: Various N-alkylated derivatives.
科学的研究の応用
Methyl 2-amino-3-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in enzymatic reactions. It can act as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
2-Amino-3-hydroxypropanoic acid: The parent compound without the ester group.
2-Amino-3-hydroxy-2-methylbutanoic acid: A similar compound with an additional methyl group.
3-Hydroxy-2-methylpropionic acid: A compound lacking the amino group.
Uniqueness
Methyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ester group enhances its solubility and stability, making it a valuable intermediate in various chemical processes.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
methyl 2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3 |
InChIキー |
VKHHAZQVRNQDHW-UHFFFAOYSA-N |
SMILES |
CC(CO)(C(=O)OC)N |
正規SMILES |
CC(CO)(C(=O)OC)N |
配列 |
X |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
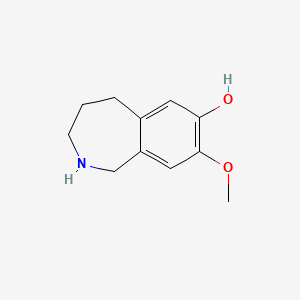
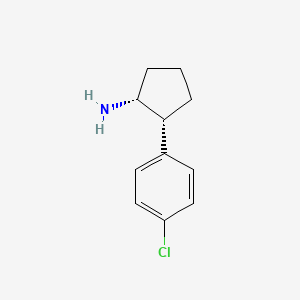
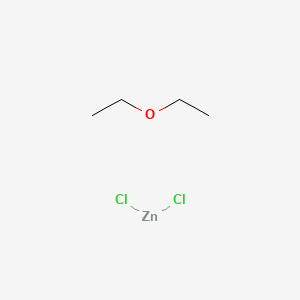
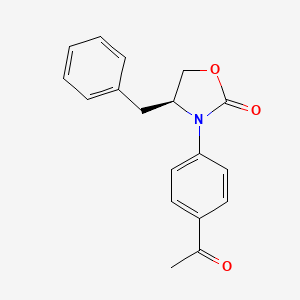
![Ethanone, 1-[3-fluoro-4-[4-[2-(4-morpholinyl)-5-nitrobenzoyl]-1-piperazinyl]phenyl]-](/img/structure/B1641622.png)
![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)
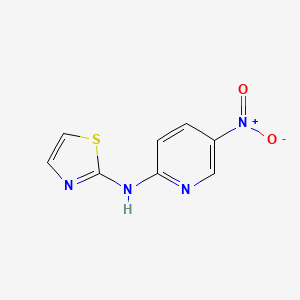
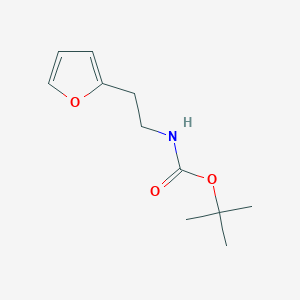

![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)
